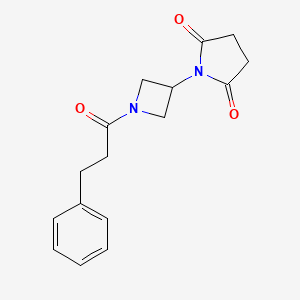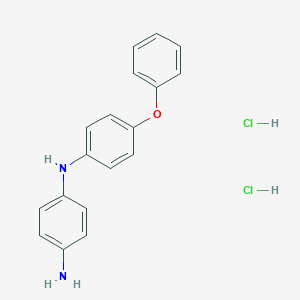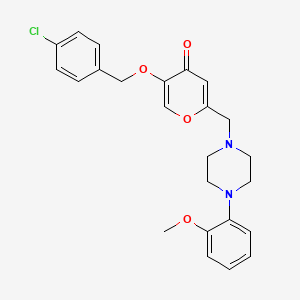![molecular formula C15H11Cl2N3OS B2714575 2-[(3,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896336-95-1](/img/structure/B2714575.png)
2-[(3,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(3,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one” is a complex organic molecule that contains several functional groups and rings, including a pyrido[1,2-a][1,3,5]triazine ring and a dichlorophenyl group . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Applications De Recherche Scientifique
Chemical Structure and Properties
Research has demonstrated the significance of triazine derivatives in contributing to the understanding of aromatic delocalization and the impact of substituents on molecular conformation. For instance, studies on similar triazine compounds have shown evidence of aromatic delocalization within pyrazole rings and the variable conformations adopted by substituents, highlighting the nuanced interplay between molecular structure and physical properties (Insuasty et al., 2008)[https://consensus.app/papers/three-47diaryl2ethylsulfanylpyrazolo15a135triazines-insuasty/e9e9a5ca95455256bfdc5523b1afdf56/?utm_source=chatgpt].
Biological Applications
Triazine derivatives have been explored for their biological applications, including binding studies with proteins such as bovine serum albumin (BSA). For example, sulfonated zinc-triazine complexes have shown promising results in serum distribution studies, suggesting potential applications in drug delivery and pharmacokinetics (Abeydeera et al., 2018)[https://consensus.app/papers/synthesis-characterization-bsabinding-studies-novel-abeydeera/bcf9960f759e52408e6eac7c8b7cc6bd/?utm_source=chatgpt].
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor potential of triazine derivatives has been a subject of investigation, with some compounds showing activity against a range of pathogenic bacteria and demonstrating synergistic effects with other therapeutic agents (Fisher & Doub, 1959)[https://consensus.app/papers/12dihydrostriazine-activity-bacteria-infections-fisher/7ae7a7544ed452a692c6697c739a20ee/?utm_source=chatgpt]. Additionally, studies on novel triazole derivatives, closely related to triazines, have shown good to moderate antimicrobial activities, further emphasizing the therapeutic potential of these compounds (Bektaş et al., 2007)[https://consensus.app/papers/synthesis-antimicrobial-activities-some-124triazole-bektaş/248703c69fbf561ba5a100c39e926721/?utm_source=chatgpt].
Chemical Synthesis and Modification
The synthesis and modification of triazine derivatives have been areas of active research, leading to the development of novel compounds with potential applications in material science and medicinal chemistry. For example, the synthesis of proton-conducting aromatic poly(ether sulfone)s containing triazine groups has been explored for use in proton exchange membranes, highlighting the material science applications of triazine derivatives (Tigelaar et al., 2009)[https://consensus.app/papers/synthesis-properties-novel-protonconducting-aromatic-tigelaar/e528b97a7d4954c99be4f6f8eb899f1a/?utm_source=chatgpt].
Environmental Applications
Triazine compounds have also been studied for their environmental applications, particularly in the context of antifouling agents and their degradation products in marine environments. This research is crucial for understanding the environmental impact and fate of such chemicals (Gatidou et al., 2004)[https://consensus.app/papers/determination-antifouling-booster-biocides-degradation-gatidou/e663ef4eb09e5c2e8cc8b2a5fd4518a5/?utm_source=chatgpt].
Propriétés
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3OS/c1-9-4-5-20-13(6-9)18-14(19-15(20)21)22-8-10-2-3-11(16)12(17)7-10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGUTDAZTJFTJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2714494.png)
![Ethyl 4-{[({5-[(2,4-dimethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2714498.png)

![3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714500.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2714501.png)



![4-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2714511.png)

![N1-(2,2-diethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2714514.png)
